molecular formula C24H22N2O3S3 B2597989 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 941959-49-5

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B2597989
CAS RN: 941959-49-5
M. Wt: 482.63
InChI Key: VIQANHGWOWPWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H22N2O3S3 and its molecular weight is 482.63. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Supramolecular Aggregation

Research on closely related derivatives of the compound has explored their synthesis and molecular structure, revealing insights into supramolecular aggregation and the effects of different substituents on the benzamide ring. Studies have highlighted the molecule's structural characteristics, including disorder in the fused six-membered ring and different modes of supramolecular aggregation, which could influence its biological activity and material properties (Sagar et al., 2018).

Antimicrobial and Antitumor Activity

The compound's derivatives have shown potential in antimicrobial and antitumor applications. For instance, synthesis efforts have led to derivatives exhibiting significant inhibitory effects against various bacterial and fungal strains, underscoring the compound's utility in developing new antimicrobial agents (Babu et al., 2013). Additionally, certain derivatives have demonstrated promising antitumor activities, offering a foundation for further exploration in cancer research (Shams et al., 2010).

Anticancer Evaluation

Derivatives of the compound have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The research has highlighted the synthesis of novel compounds with moderate to excellent anticancer activity, comparing favorably with reference drugs in some cases. This suggests the compound's framework is conducive to generating effective anticancer agents (Ravinaik et al., 2021).

Textile Dyeing and Antimicrobial Properties

The compound has also found applications in the synthesis of novel dyes with antimicrobial properties for textile finishing. This dual functionality not only enhances the value of textiles by imparting antimicrobial characteristics but also utilizes the compound's structural attributes for creating functional dyes (Shams et al., 2011).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S3/c1-2-32(28,29)20-14-8-4-10-16(20)22(27)26-24-21(15-9-3-6-12-18(15)30-24)23-25-17-11-5-7-13-19(17)31-23/h4-5,7-8,10-11,13-14H,2-3,6,9,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQANHGWOWPWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.